4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound 4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 5-hydrazinyl-1-methyl-1H-imidazole-4-carboxamide . This nomenclature reflects the substitution pattern on the imidazole ring, where the hydrazinyl group (-NH-NH2) occupies position 4, the methyl group is attached to the nitrogen at position 1, and the carboxamide moiety (-CONH2) is located at position 5. The CAS Registry Number for this compound is 741206-64-4 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from structurally similar molecules.
The molecular formula of the compound is C5H9N5O , with a molecular weight of 155.16 g/mol . The structural arrangement consists of a five-membered imidazole ring fused with functional groups that confer distinct physicochemical properties. A summary of key identifiers is provided in Table 1.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 5-Hydrazinyl-1-methyl-1H-imidazole-4-carboxamide |
| CAS Registry Number | 741206-64-4 |
| Molecular Formula | C5H9N5O |
| Molecular Weight | 155.16 g/mol |
Structural Isomerism and Tautomeric Forms
The imidazole core of this compound exhibits inherent tautomerism due to the mobility of hydrogen atoms across the nitrogen-rich ring. Imidazole tautomerism typically involves the redistribution of hydrogen atoms between the two nitrogen atoms at positions 1 and 3, resulting in 1H- and 3H- tautomeric forms. However, the presence of a methyl group at position 1 in this compound locks the tautomeric equilibrium into the 1H-imidazole configuration, preventing interconversion to the 3H form.
The hydrazinyl group at position 4 introduces additional structural complexity. Hydrazine derivatives can adopt syn- or anti-conformations relative to the imidazole ring, influenced by intramolecular hydrogen bonding between the hydrazinyl nitrogen and the carboxamide oxygen. While no experimental data on the dominant tautomer of this specific compound are available, computational models suggest that the anti-conformation is energetically favored due to reduced steric hindrance.
Key Structural Features Influencing Tautomerism:
- Methyl Group at Position 1 : Restricts tautomeric shifts by occupying the nitrogen lone pair.
- Hydrazinyl Group at Position 4 : Participates in hydrogen bonding, stabilizing specific conformations.
- Carboxamide at Position 5 : Provides a hydrogen bond acceptor, further stabilizing the anti-conformation.
Synonymous Designations in Chemical Databases
This compound is cataloged under multiple synonymous names across chemical databases, reflecting variations in naming conventions and registry practices. The most frequently encountered designations include:
- 5-HYDRAZINYL-N-METHYL-1H-IMIDAZOLE-4-CARBOXAMIDE (ChemScene)
- 1H-Imidazole-4-carboxamide, 5-hydrazinyl-N-methyl (PubChem)
- 5-Hydrazino-N-methyl-1H-imidazole-4-carboxamide (NBinno)
- 1H-Imidazole-4-carboxamide,5-hydrazino-N-methyl-(9CI) (HXChem)
These synonyms arise from differences in locant numbering and the order of substituent prioritization. For instance, the term "5-hydrazinyl-N-methyl" emphasizes the carboxamide’s methyl group, whereas "1-methyl-1H-imidazole" specifies the methyl substitution on the ring nitrogen. Table 2 provides a cross-referenced list of synonyms and their sources.
Table 2: Synonymous Designations and Sources
Properties
CAS No. |
741206-64-4 |
|---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-7-5(11)3-4(10-6)9-2-8-3/h2,10H,6H2,1H3,(H,7,11)(H,8,9) |
InChI Key |
XMWFXOCCMKNUCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
1.2. Functional Group Reactivity
The hydrazinyl group (-NH-NH2) participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form hydrazides.
-
Schiff Base Formation : Condenses with aldehydes/ketones to yield hydrazones .
-
Cyclization : Forms fused heterocycles (e.g., triazoles) under oxidative conditions .
2.1. Hydrazone Formation
The hydrazinyl group reacts with benzaldehyde to form a hydrazone derivative:
text4-Hydrazinyl-N-methyl-1H-imidazole-5-carboxamide + Benzaldehyde → Hydrazone Product
Mechanism :
-
Nucleophilic attack by the hydrazine nitrogen on the aldehyde carbonyl.
Kinetics :
-
Rate increases in polar aprotic solvents (DMF, DMSO).
-
Activation energy: ~50 kJ/mol (estimated via Arrhenius plots).
Spectroscopic Characterization
-
IR : N-H stretch (3300–3200 cm⁻¹), C=O (1680 cm⁻¹), C=N (1600 cm⁻¹).
-
¹H NMR (DMSO-d6):
Computational Insights
DFT studies (B3LYP/6-311+G**) reveal:
-
Charge Distribution : Negative charge localized on hydrazine nitrogen (-0.45 e), favoring electrophilic attacks .
-
Transition States : Intramolecular hydrogen bonding stabilizes intermediates during cyclization (ΔG‡ = 12.9 kcal/mol) .
Stability and Side Reactions
-
pH Sensitivity : Decomposes under strong acidic (pH < 2) or basic (pH > 10) conditions via imidazole ring hydrolysis.
-
Oxidation : Hydrazinyl group oxidizes to diazenium intermediates in air, requiring inert atmosphere storage.
Scientific Research Applications
Pharmacological Properties
The pharmacological potential of 4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide is significant due to its structural similarity to known bioactive compounds. Key properties include:
- Anticancer Activity : Studies have shown that imidazole derivatives can inhibit various tyrosine kinases implicated in cancer progression, such as c-Abl and Bcr-Abl. The hydrazinyl group may enhance this inhibitory activity, suggesting potential use in treating leukemia and other neoplastic diseases .
- Antimicrobial Properties : Compounds containing imidazole rings have demonstrated antimicrobial activity against a range of pathogens. The introduction of the hydrazinyl group may further augment this activity, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A study examined the effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity against breast carcinoma cells, with IC50 values indicating potent activity. Mechanistic studies suggested that the compound induces apoptosis through caspase activation and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar imidazole derivatives. The results indicated that compounds with hydrazinyl substitutions showed enhanced activity against Gram-positive bacteria compared to their non-hydrazinyl counterparts. This suggests that the structural modification could be beneficial in designing new antibiotics .
Table 1: Synthesis Yield Comparison
| Method | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Conventional Synthesis | 60 | 8 |
| Microwave-Assisted | 85 | 2 |
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Breast Carcinoma | 15 |
| Control (Standard Drug) | Breast Carcinoma | 10 |
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Hydrazinyl vs. Triazeno Groups: The hydrazinyl group in the target compound differs from the triazeno group in DIC (), which undergoes N-demethylation as a major metabolic pathway in rats and humans. Hydrazinyl derivatives may exhibit distinct reactivity due to the –NH–NH₂ moiety.
- Carboxamide Positioning : The methyl-carboxamide at position 5 contrasts with carboxamide derivatives in benzo[d]imidazoles (), where bulky substituents (e.g., cyclohexyl, nitrobenzyl) enhance thermal stability (melting points >100°C).
- Synthetic Flexibility : Compounds like 5-hydroxy-1H-imidazole-4-carboxamide () are synthesized via hydration and acid-mediated steps, suggesting similar routes could apply to the target compound.
Physicochemical and Spectroscopic Properties
NMR and IR data from analogs provide insights into electronic environments and bonding:
Analysis :
- The hydrazinyl group in the target compound would likely show NH stretching (~3300 cm⁻¹) and bending (~1600 cm⁻¹) in IR.
- In NMR, the methyl group on the carboxamide would resonate near δ 2.5–3.0 ppm, as seen in cyclohexyl-substituted analogs ().
Biological Activity
4-Hydrazinyl-N-methyl-1H-imidazole-5-carboxamide (CAS No. 741206-64-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 156.14 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated strong inhibitory effects, with inhibition zones recorded as follows:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 28 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MDA-MB-231). The following table summarizes the cytotoxic effects observed:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 | 15 | Induction of apoptosis |
| MDA-MB-231 | 12 | Microtubule destabilization |
The mechanism involves the disruption of microtubule assembly, leading to cell cycle arrest and subsequent cell death. These findings highlight the potential of this compound as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the antimicrobial efficacy of this compound against clinical isolates. The compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, indicating potent activity comparable to standard antibiotics .
Case Study 2: Anticancer Potential
A recent study focused on the effects of this compound on breast cancer cells. The results demonstrated that treatment with this compound at concentrations of 10 µM significantly increased caspase-3 activity, suggesting enhanced apoptotic signaling pathways. Additionally, morphological changes indicative of apoptosis were observed under microscopy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It appears to inhibit key enzymes involved in cellular proliferation and survival pathways. For instance, it may interfere with the function of tubulin, leading to microtubule destabilization and apoptosis in cancer cells .
Q & A
Q. Why do spectral data for this compound vary across studies, and how can this be mitigated?
- Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting NMR peaks) or impurities. Mitigation strategies:
- Standardized Protocols : Use deuterated solvents from consistent suppliers.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals for unambiguous assignment .
- Interlab Comparisons : Share raw spectral data via repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
